(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride
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Overview
Description
(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is a piperidine derivative. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Scientific Research Applications
(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride has various scientific research applications, including:
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
Piperidine derivatives are often used as starting components for chiral optimization . The piperidine ring is essential for this process .
Biochemical Pathways
Piperidine derivatives are known to be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Result of Action
Piperidine derivatives are known to be present in many pharmaceuticals and natural products, serving as key precursors or intermediates for the synthesis of multi-substituted piperidines and medicinally relevant compounds .
Action Environment
The synthesis of piperidine derivatives often involves various catalysts and can be influenced by factors such as temperature and the presence of other compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of Functional Groups: Functional groups such as tert-butyl and aminomethyl are introduced through specific reactions like amination and multicomponent reactions.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multicomponent reactions due to their efficiency and ability to produce highly functionalized compounds in a single step .
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form piperidinones.
Reduction: Reduction reactions can convert piperidinones back to piperidines.
Substitution: Substitution reactions can introduce different functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide and potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride and sodium borohydride.
Catalysts: Such as TMSI (Trimethylsilyl iodide) for multicomponent reactions.
Major Products Formed
The major products formed from these reactions include substituted piperidines and piperidinones, which are important intermediates in the synthesis of pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate: Without the hydrochloride group, this compound has similar properties but different solubility and stability characteristics.
®-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride: The enantiomer of the compound, which may have different biological activities.
Piperidine-3-carboxylate derivatives: These compounds share the piperidine ring structure and have similar chemical properties.
Uniqueness
(S)-tert-Butyl 3-(aminomethyl)piperidine-1-carboxylate hydrochloride is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications .
Properties
IUPAC Name |
tert-butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2.ClH/c1-11(2,3)15-10(14)13-6-4-5-9(7-12)8-13;/h9H,4-8,12H2,1-3H3;1H/t9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHNNXYMAMJEVAA-FVGYRXGTSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20662563 |
Source
|
Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.76 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217702-57-2 |
Source
|
Record name | tert-Butyl (3S)-3-(aminomethyl)piperidine-1-carboxylate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20662563 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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